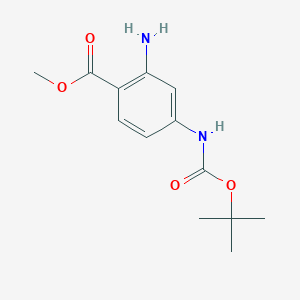
4-Bromo-2,6-bis(trifluoromethyl)quinoline
Vue d'ensemble
Description
4-Bromo-2,6-bis(trifluoromethyl)quinoline (4-Br-2,6-TFMQ) is an important molecule that has been studied for its various applications in scientific research. It is a heterocyclic compound with a benzene ring and a quinoline ring connected by a bromine atom. It is a white, crystalline solid that is soluble in organic solvents, such as chloroform and dimethyl sulfoxide (DMSO). 4-Br-2,6-TFMQ has been studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 4-Bromo-2,6-bis(trifluoromethyl)quinoline and similar compounds have been extensively studied in organic chemistry for their unique chemical properties and reactions. For instance, relay propagation of crowding in molecules like 4-bromo-2,6-bis(trifluoromethyl)quinoline has been examined, highlighting the trifluoromethyl group's role as both an emitter and transmitter of steric pressure (Schlosser et al., 2006).
- These compounds can be synthesized through various methods, such as the condensation of anilines and subsequent cyclization to form quinolinones, as well as reactions involving halogen/metal exchange (Lefebvre, Marull, & Schlosser, 2003).
Photophysics and Biomolecular Binding
- Certain derivatives of 4-bromo-2,6-bis(trifluoromethyl)quinoline have been synthesized and their photophysical properties, including biomolecular binding properties, have been studied. This research provides insights into the interactions of these compounds with ct-DNA, potentially due to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).
Antimicrobial and Antimalarial Applications
- Quinoline derivatives, including those with bromo and trifluoromethyl groups, have shown significant antimicrobial and antimalarial properties. This suggests potential applications in the development of new therapeutic agents (Ishikawa, Sugiyama, Kurita, & Yokoyama, 2012).
Synthesis of Liquid Crystal Materials
- Research has also explored the synthesis of 4-bromo-2,6-bis(trifluoromethyl)quinoline derivatives for use in liquid crystal materials. The properties of these materials, such as nematic mesophase behavior, are influenced by molecular structure and torsional angles (Rodrigues et al., 2019).
Potential in Antituberculosis Therapy
- New quinoline derivatives, including those based on 4-bromo-2,6-bis(trifluoromethyl)quinoline, have been synthesized and evaluated for their antibacterial and antituberculosis properties, indicating their potential use in treating these infections (Eswaran, Adhikari, Chowdhury, Pal, & Thomas, 2010).
Propriétés
IUPAC Name |
4-bromo-2,6-bis(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4BrF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCXJMWXDNLXDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4BrF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615777 | |
| Record name | 4-Bromo-2,6-bis(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35853-48-6 | |
| Record name | 4-Bromo-2,6-bis(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



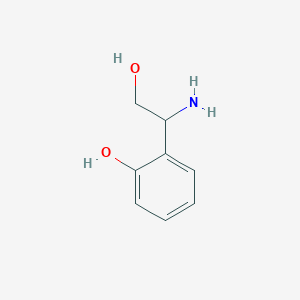
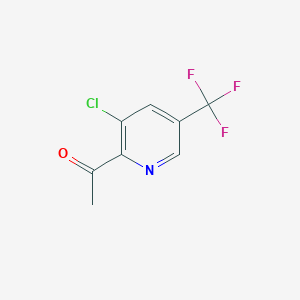
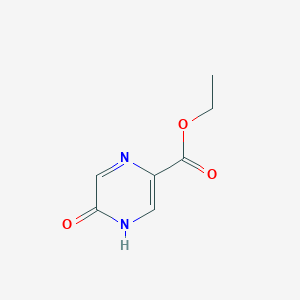

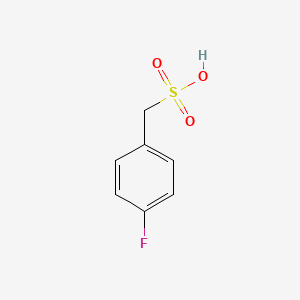
![Pyridine, 2-[1,1'-biphenyl]-3-yl-](/img/structure/B1603513.png)

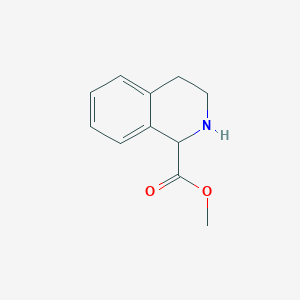

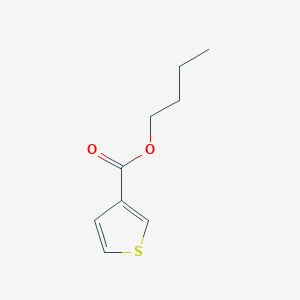

![2-(Methanesulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1603521.png)

